molecular formula C8H20F6NP B1346808 Tetraethylammonium hexafluorophosphate CAS No. 429-07-2

Tetraethylammonium hexafluorophosphate

Cat. No. B1346808
CAS RN: 429-07-2
M. Wt: 275.22 g/mol
InChI Key: KLKUOIXSIDDDCN-UHFFFAOYSA-N
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Description

Tetraethylammonium hexafluorophosphate (TEA-HFP) is an organophosphate compound with the chemical formula C8H20F6NP . It is a crystalline substance that is slightly soluble in water and ethanol .


Synthesis Analysis

In organic chemistry, TEA-HFP is used to prepare esters, amides, thioesters, and polymers. It is also used in the synthesis of polymers, polyamines, polyesters, polyurethanes, polyamides, polystyrenes, polyacrylamides, and polycarbonates .


Molecular Structure Analysis

The molecular formula of TEA-HFP is C8H20F6NP . It has a molecular weight of 275.22 g/mol . The InChI string is InChI=1S/C8H20N.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1 . The canonical SMILES string is CCN+(CC)CC.FP-(F)(F)(F)F .


Chemical Reactions Analysis

TEA-HFP is used extensively in electrolytes for electrochemical synthesis . It is also used as a reagent for the synthesis of compounds .


Physical And Chemical Properties Analysis

TEA-HFP is a crystalline substance that is slightly soluble in water and ethanol . It has a molecular weight of 275.22 g/mol . The melting point is greater than or equal to 300 °C .

Scientific Research Applications

  • Cellular Research and Apoptosis Induction Tetraethylammonium has been identified as a broad potassium channel blocker used in neuron research. It is capable of inducing apoptosis in HeLa cells, as evidenced by various biological and proteomics methods. This discovery offers insights into the molecular pathways involved in apoptosis and suggests potential applications in therapeutic strategies, particularly in cancer research (Huang, Huang, & Huang, 2013).

  • Chemical Synthesis Tetraethylammonium hexafluorophosphate is used as a reagent in chemical synthesis. An example includes its application in peptide and decarboxylative coupling chemistries, where it exhibits reactivity similar to common coupling reagents but with increased safety and reduced cost (deGruyter et al., 2017).

  • Catalysis in Organic Reactions The compound has been used effectively in palladium-catalyzed carbonylation reactions of iodoarenes and thiols to form thioesters, demonstrating its utility in organic chemistry (Cao, McNamee, & Alper, 2008).

  • Electrochemical Studies It serves as a supporting electrolyte in electrochemical studies, such as in cyclic voltammetry, where it aids in the analysis of mixed-ligand ruthenium(II) complexes (Ohsawa, Hanck, & DeArmond, 1984).

  • Rare Earth Elements Separation Tetraethylammonium hexafluorophosphate is used in ionic liquid-based processes for the separation of rare earth elements, showcasing its importance in materials science and engineering (Sun, Do-Thanh, Luo, & Dai, 2014).

  • Redox Flow Batteries In the field of energy storage, it has been investigated as a component in non-aqueous redox flow batteries, specifically in systems using 1,10-phenanthrolinecobalt(II) hexafluorophosphate as the active species (Xing, Zhang, & Li, 2015).

  • compound is also valuable in analytical chemistry, particularly for sample preparation techniques. It has been used in innovative microextraction techniques based on ionic liquids for the determination of inorganic species in saline solutions, exemplifying its role in enhancing analytical methodologies (Baghdadi & Shemirani, 2009).
  • Supercapacitors and Overcharge Protection Research has explored its use in supercapacitors, particularly in redox-active polyfluorododecaborate cluster ions as electrolytes. Such applications demonstrate its potential in overcharge protection and extending cell life in energy storage devices (Ionica-Bousquet et al., 2010).

  • Insecticide Antidote Research Although somewhat peripheral to the main chemical focus, tetraethylammonium chloride, a related compound, has shown promise as an antidote for certain insecticides in mice, hinting at potential medical or veterinary applications (Andrews & Miskus, 1968).

Safety And Hazards

TEA-HFP is toxic if inhaled, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The most common use of TEA-HFP presently is as a pharmacological research agent that blocks selective potassium channels . As an experimental agent, it is used in its salt forms such as tetraethylammonium chloride and tetraethylammonium bromide .

properties

IUPAC Name

tetraethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKUOIXSIDDDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195552
Record name Ammonium, tetraethyl-, hexafluorophosphate(1-)
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Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylammonium hexafluorophosphate

CAS RN

429-07-2
Record name Tetraethylammonium hexafluorophosphate
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Record name Ammonium, tetraethyl-, hexafluorophosphate(1-)
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Record name 429-07-2
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Record name Ammonium, tetraethyl-, hexafluorophosphate(1-)
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Record name Tetraethylammonium hexafluorophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium hexafluorophosphate
Reactant of Route 2
Tetraethylammonium hexafluorophosphate

Citations

For This Compound
545
Citations
OE Zhuravlev, VM Nikol'skii… - Russian Journal of Applied …, 2013 - Springer
Thermal decomposition of hexafluorophosphates of short-chain tetraalkylammonium salts of the general formula R 3 R’NPF 6 , where R 3 = R’ = CH 3 , C 2 H 5 , C 4 H 9 ; R 3 = C 2 H 5 , …
Number of citations: 24 link.springer.com
IJ Tomkinson - 2017 - edata.stfc.ac.uk
Tetraethylammonium hexafluorophosphate, (C2H5)4N PF6, J. Tomkinson, ISIS …
Number of citations: 0 edata.stfc.ac.uk
JD Madden, RA Cush, TS Kanigan, CJ Brenan… - Synthetic Metals, 1999 - Elsevier
… and 0.05 M tetraethylammonium hexafluorophosphate in … Agar containing tetraethylammonium hexafluorophosphate … ) aqueous tetraethylammonium hexafluorophosphate solution…
Number of citations: 173 www.sciencedirect.com
Y Miao, M Zheng, H Wang, C Chen, X Ding, C Wu… - Journal of Power …, 2021 - Elsevier
… Herein, we propose an easy in-situ secondary annealing method by using a quaternary ammonium salt tetraethylammonium hexafluorophosphate (TEAH) to enhance the photovoltaic …
Number of citations: 23 www.sciencedirect.com
Y Ohsawa, T Saji - Journal of the Chemical Society, Chemical …, 1992 - pubs.rsc.org
Low temperature cyclic voltammetry (CV) in water-free N,N-dimethylformamide (DMF)–toluene (2:3) mixture containing 0.1 mol dm–3 tetraethylammonium hexafluorophosphate (TEAH) …
Number of citations: 207 pubs.rsc.org
X Xing, Q Liu, J Li, Z Han, B Wang… - Chemical …, 2019 - pubs.rsc.org
… semisolid flow battery (SSFB) using suspensions of 10-methylphenothiazine@Ketjen black and thioxanthone@Ketjen black dispersed in tetraethylammonium hexafluorophosphate/…
Number of citations: 15 pubs.rsc.org
JD Madden, RA Cush, TS Kanigan, IW Hunter - Synthetic Metals, 2000 - Elsevier
… and 0.05 M tetraethylammonium hexafluorophosphate (Aldrich) … from the tetraethylammonium hexafluorophosphate doped films. … of 0.05 M tetraethylammonium hexafluorophosphate in …
Number of citations: 371 www.sciencedirect.com
M Sato, S Tanaka, K Kaeriyama - Synthetic Metals, 1986 - Elsevier
… A good solvent and electrolyte were propylene carbonate (PC) and tetraethylammonium hexafluorophosphate (Et4NPF6), respectively. The effects of preparation conditions were also …
Number of citations: 217 www.sciencedirect.com
PA Anquetil, D Rinderknecht… - … and materials 2004 …, 2004 - spiedigitallibrary.org
… linear strains (2 % recoverable at 10 MPa, 7 % max) that these active materials exhibit when activated in a common propylene carbonate / tetraethylammonium hexafluorophosphate …
Number of citations: 31 www.spiedigitallibrary.org
A Navaee, A Salimi - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
… the potential range 0.0 to 1.4 V in 1 [thin space (1/6-em)] : [thin space (1/6-em)] 1 acetonitrile/DMF solution containing 1 mM PBA and 0.05 M tetraethylammonium hexafluorophosphate …
Number of citations: 40 pubs.rsc.org

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